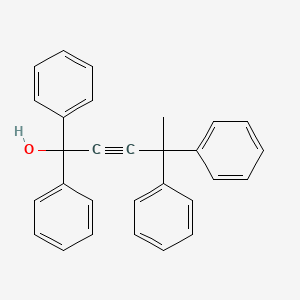
1,1,4,4-Tetraphenylpent-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,4-Tetraphenylpent-2-yn-1-ol is an organic compound with the molecular formula C29H24O and a molecular weight of 388.5 g/mol It is characterized by the presence of four phenyl groups attached to a pent-2-yn-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,4,4-Tetraphenylpent-2-yn-1-ol can be synthesized through various synthetic routes. One common method involves the reaction of diphenylacetylene with benzophenone in the presence of a strong base such as sodium amide. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,1,4,4-Tetraphenylpent-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Major Products Formed
Oxidation: Formation of benzophenone derivatives or benzoic acid derivatives.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
1,1,4,4-Tetraphenylpent-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,1,4,4-Tetraphenylpent-2-yn-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,1,4,4-Tetraphenylbut-2-yn-1-ol: Similar structure but with a shorter carbon chain.
1,1,4,4-Tetraphenylhex-2-yn-1-ol: Similar structure but with a longer carbon chain.
1,1,4,4-Tetraphenylpent-2-en-1-ol: Similar structure but with an alkene group instead of an alkyne.
Uniqueness
1,1,4,4-Tetraphenylpent-2-yn-1-ol is unique due to its specific combination of phenyl groups and an alkyne moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C29H24O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1,1,4,4-tetraphenylpent-2-yn-1-ol |
InChI |
InChI=1S/C29H24O/c1-28(24-14-6-2-7-15-24,25-16-8-3-9-17-25)22-23-29(30,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21,30H,1H3 |
InChI Key |
HDJRSRHDONLMCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241040.png)

![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15241045.png)
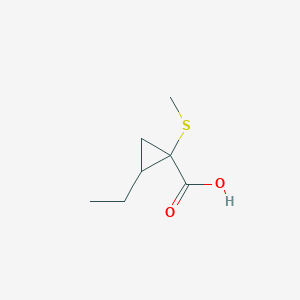
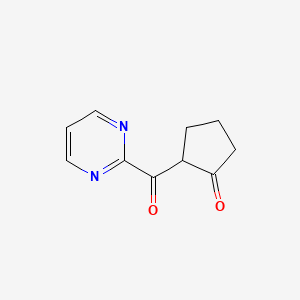
![2-tert-Butylpyrazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B15241067.png)
![(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide](/img/structure/B15241068.png)
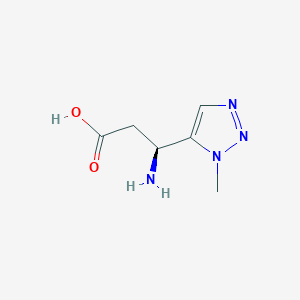
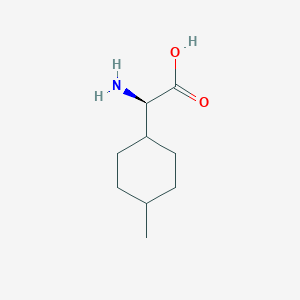
![(Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate](/img/structure/B15241096.png)
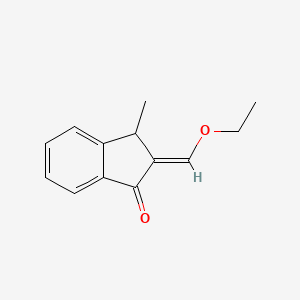
![5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241108.png)
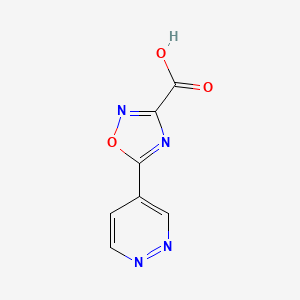
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
